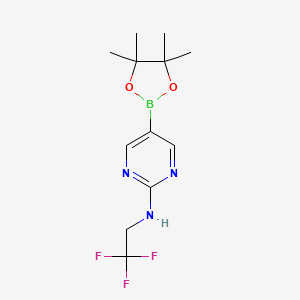

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H17BF3N3O2 and its molecular weight is 303.092. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The compound likely acts as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond . The process involves oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. In the context of Suzuki–Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide array of organic compounds .

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a variety of organic compounds, depending on the other reagents and conditions used in the reaction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including the temperature and solvent used, can also impact the reaction’s efficiency .

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoroethyl group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane). Its molecular formula is , and it has a molecular weight of approximately 305.09 g/mol. The presence of the boron atom allows for unique interactions in biological systems, particularly in enzyme inhibition and molecular recognition.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. While specific data on this compound's antiviral activity is limited, similar compounds have shown promising results against various viral strains. For instance:

- Mechanism of Action : Pyrimidine derivatives often inhibit viral replication by interfering with nucleic acid synthesis or viral protein function.

- Case Study : A related pyrimidine compound demonstrated high efficacy against influenza viruses with low toxicity profiles in animal models .

Anticancer Potential

The compound's structure suggests potential anticancer activity:

- Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For example, some pyrimidine derivatives have shown IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) and other malignancies .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example A | MDA-MB-231 | 0.126 |

| Example B | MCF7 | 17.02 |

- Selectivity : The selectivity index for these compounds indicates a significant difference in efficacy between cancerous and non-cancerous cells, providing a therapeutic window for further development .

Enzyme Inhibition

The boron-containing moiety may also confer enzyme inhibitory properties:

- Matrix Metalloproteinases (MMPs) : Some studies have shown that related compounds can inhibit MMPs involved in tumor metastasis. This suggests that our compound could potentially reduce metastatic spread in cancers such as triple-negative breast cancer (TNBC) .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and safety profile of this compound is essential for its development as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds containing pyrimidine derivatives exhibit promising anticancer properties. Specifically, the incorporation of the tetramethyl dioxaborolane moiety enhances the bioactivity of these compounds. For instance, studies on related pyrimidine derivatives have shown their effectiveness as inhibitors of the V600EBRAF mutation in melanoma treatment. The design and synthesis of such compounds often involve linking functional groups to the pyrimidine ring to optimize their pharmacological profiles .

Targeted Drug Delivery

The trifluoroethyl group in this compound can enhance lipophilicity and cellular uptake, making it a candidate for targeted drug delivery systems. The ability to modify the compound's solubility and permeability through structural variations is crucial for developing effective therapeutic agents .

Materials Science

Synthesis of Covalent Organic Frameworks (COFs)

The boronate ester functionality allows for the formation of covalent organic frameworks through Suzuki-Miyaura cross-coupling reactions. These frameworks are notable for their high surface area and tunable porosity, which can be tailored for specific applications such as gas storage and separation . The versatility of COFs synthesized from this compound can lead to advancements in materials used for catalysis and environmental remediation.

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound make it suitable for use in OLEDs. The incorporation of boron-containing groups can improve charge transport properties and light emission efficiency. Research indicates that materials derived from similar dioxaborolane structures can be used to enhance performance in OLED applications .

Catalysis

Photocatalytic Reactions

Compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can serve as effective photocatalysts due to their ability to facilitate electron transfer processes. They have been studied for their role in converting organic substrates under light irradiation conditions. For example, related COFs have been shown to achieve high conversion rates in photocatalytic reactions involving organic pollutants .

Cross-Coupling Reactions

The boron moiety allows this compound to participate in various cross-coupling reactions essential for forming carbon-carbon bonds in organic synthesis. This property is particularly valuable in pharmaceutical chemistry for constructing complex molecular architectures efficiently .

Case Studies

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF3N3O2/c1-10(2)11(3,4)21-13(20-10)8-5-17-9(18-6-8)19-7-12(14,15)16/h5-6H,7H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLROMBSCGHZMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675243 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-32-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-Trifluoroethylamino)pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.